molecular formula C34H33FeN4O5 B1673048 Hematin CAS No. 15489-90-4

Hematin

Cat. No. B1673048
CAS RN: 15489-90-4
M. Wt: 634.5 g/mol
InChI Key: BMUDPLZKKRQECS-HXFTUNQESA-K
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Description

Hematin, also known as hematin, ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen, is a dark bluish or brownish pigment containing iron in the ferric state, obtained by the oxidation of heme . It inhibits the synthesis of porphyrin (by repressing ALAS1 synthesis), and stimulates the synthesis of globin . It is used in the treatment of porphyrias and is a component of cytochromes and peroxidases .


Synthesis Analysis

Heme synthesis is regulated via carbon flux for porphyrin synthesis to post-translations modifications (PTMs) that regulate individual enzymes. These PTMs include cofactor regulation, phosphorylation, succinylation, and glutathionylation .


Molecular Structure Analysis

Hematin has a molecular formula of C34H34FeN4O5 and a molecular weight of 634.5 g/mol . Its structure includes a hydroxide of heme .


Chemical Reactions Analysis

Hematin has been found to cause a decrease in the number of positive reactions, and complete amplification inhibition was obtained with 3000 μM hematin . It has been observed to cause fluorescence quenching of the passive reference dye ROX .


Physical And Chemical Properties Analysis

Hematin has a molecular formula of C34H34FeN4O5 and a molecular weight of 634.5 g/mol . It is a hydroxide of heme .

Scientific Research Applications

Peroxidase Substitute in Determinations

Hematin can be used as a catalyst in hydrogen peroxide determinations, substituting for horseradish peroxidase (HRP) with phenolic substrates like p-hydroxyphenylacetate or p-cresol. It exhibits significant stability and cost-effectiveness compared to HRP, although its peroxidatic activity is less in terms of unit iron content. Hematin's use in flow-injection configurations for hydrogen peroxide detection is particularly notable due to its sensitivity and lower cost (Z. Gen-fa & P. Dasgupta, 1992).

Electrocatalytic Reduction Applications

Hematin, a component of natural enzymes, plays a role in physiological functions and has been used to enhance redox-active and electrocatalytic reductions in neutral pH. This application is significant due to the challenges with hematin's solubility and electron-transfer functionality. The incorporation of hematin into graphitized mesoporous carbon nanomaterials has demonstrated improved redox activity and stability for applications like the reduction of hydrogen peroxide and oxygen (K. Amreen & Annamalai Senthil Kumar, 2018).

Sensing Applications in Biology

In the context of detecting hematin in complex biological matrices, like human red cells, the development of selective sensing platforms is noteworthy. One such method involves the use of carbon quantum dots in an inner filter effect-based sensor array, demonstrating hematin's crucial role in physiological functions and the potential for sensitive, selective detection in complex environments (Qian Qian Zhang et al., 2018).

Gelation Catalyst in Biomedical Applications

Hematin has been explored as a catalyst for in situ hydrogelation of polymers with phenolic hydroxyl groups in vivo, providing an alternative to horseradish peroxidase. Its application in the gelation of various polymers indicates its versatility and potential for use in biomedical contexts, such as tissue engineering and drug delivery systems (S. Sakai et al., 2010).

Antimalarial Drug Discovery

Hematin plays a pivotal role in the development of new antimalarial pharmacophores. The hematin polymerization assay is a critical tool in identifying compounds that inhibit a parasite-specific process crucial for the survival of malaria parasites. This application underscores hematin's importance in drug discovery and the development of novel treatments for malaria (Y. Kurosawa et al., 2000).

Safety And Hazards

Hematin should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODDGSIFXYHHJO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34FeN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyhemin

CAS RN

15489-90-4
Record name Dihydrogen hydroxy[3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionato(4-)-N21,N22,N23,N24]ferrate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,500
Citations
PG Bray, M Mungthin, RG Ridley, SA Ward - Molecular pharmacology, 1998 - ASPET
… to hematin rather than active uptake: using Ro 40–4388, a potent and specific inhibitor of hemoglobin digestion and, by implication, hematin … to hematin and that the inhibition of hematin …
Number of citations: 327 molpharm.aspetjournals.org
RD Sandlin, MD Carter, PJ Lee… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… -μl aliquot of hematin stock was suspended in 20 ml of a 2 M acetate buffer, pH 4.9. The hematin suspension was then added to a 384-well flat-bottom assay plate to give a final hematin …
Number of citations: 112 journals.asm.org
TJ Egan - Journal of inorganic biochemistry, 2006 - Elsevier
Quinoline antimalarial drugs such as chloroquine and related compounds are believed to act by targeting ferriprotoporphyrin IX (Fe(III)PPIX) in the form of hematin (H 2 O/HO–Fe(III)PPIX…
Number of citations: 138 www.sciencedirect.com
R Glueck, D Green, I Cohen, CH Ts' ao - 1983 - ashpublications.org
Hematin is clinically useful in the treatment of acute intermittent porphyria. Recently, hematin-induced coagulopathy has been reported, and a patient we treated bled during hematin …
Number of citations: 68 ashpublications.org
JL Vennerstrom, EO Nuzum, RE Miller… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… 13 8-aminoquinolines inhibited hematin polymerization more efficiently than … hematin polymerization was rather low. We next analyzed our data to assess whether inhibition of hematin …
Number of citations: 121 journals.asm.org
R Hill, EF Hartree - Annual Review of Plant Physiology, 1953 - annualreviews.org
… In 1937 Mann had completed a detailed study of the distribution of the total hematin in a … of hematin occurred in meristematic tissues, and it could be concluded that the higher hematin …
Number of citations: 94 www.annualreviews.org
SWK Siegert, RJ Holt - Advances in therapy, 2008 - Springer
… activity of hematin infusions not to hematin itself, but to a product of the fluid-phase hematin aging process called hematin-derived anticoagulant (HDA).Hematin preparations were …
Number of citations: 52 link.springer.com
D Green, N Reynolds, J Klein, H Kohl… - The Journal of …, 1983 - translationalres.com
… This effect persists for up to 5 hr after hematin infusion, associated with plasma levels … the effects of hematin on fibrinogen, thrombin, factor VIII :C, and plasmin. Hematin in a final …
Number of citations: 39 www.translationalres.com
S Auparakkitanon, S Chapoomram… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… targets hematin, as demonstrated by its ability to inhibit in vitro β-hematin formation (at a … form a complex with hematin with a stoichiometry of 1:2, to enhance hematin-induced red blood …
Number of citations: 103 journals.asm.org
KN Olafson, MA Ketchum, JD Rimer… - Proceedings of the …, 2015 - National Acad Sciences
… on hematin solubility for quantitative analyses of hematin … :1 CQ–hematin complex, the free hematin concentration would … of CQ–hematin complexes (51) in hematin growth suppression …
Number of citations: 168 www.pnas.org

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